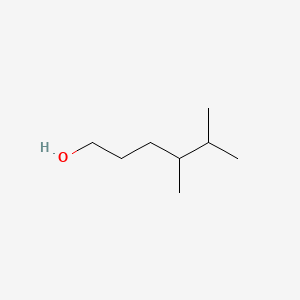

4,5-Dimethylhexan-1-ol

CAS No.: 60564-76-3

Cat. No.: VC20292384

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60564-76-3 |

|---|---|

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | 4,5-dimethylhexan-1-ol |

| Standard InChI | InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3 |

| Standard InChI Key | QABJATQYUASJEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)CCCO |

Introduction

Structural and Molecular Characteristics

4,5-Dimethylhexan-1-ol belongs to the aliphatic alcohol family, featuring a six-carbon chain with hydroxyl (-OH) and methyl (-CH₃) functional groups. Its IUPAC name, 4,5-dimethylhexan-1-ol, reflects the substitution pattern, where methyl groups occupy the 4th and 5th carbons relative to the hydroxyl-terminated first carbon.

Molecular Data

| Property | Value |

|---|---|

| CAS Number | 60564-76-3 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.228 g/mol |

| Exact Mass | 130.136 g/mol |

| Topological Polar Surface Area (PSA) | 20.23 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.051 |

The compound’s moderate LogP value indicates balanced hydrophobicity, suggesting potential utility in biphasic reaction systems . Its PSA of 20.23 Ų, typical for monohydric alcohols, underscores its capacity for hydrogen bonding.

Synthesis and Production

Debal et al. (1976) first reported the synthesis of 4,5-dimethylhexan-1-ol in Synthesis (pp. 391–393), though the specific methodology remains incompletely detailed in publicly accessible abstracts . Based on analogous alcohol syntheses, plausible routes include:

-

Grignard Reaction: Reacting a suitably substituted ketone (e.g., 4,5-dimethylhexan-2-one) with methylmagnesium bromide, followed by acidic workup.

-

Reduction of Carboxylic Acids or Esters: Catalytic hydrogenation or hydride reduction of 4,5-dimethylhexanoic acid derivatives.

-

Hydroboration-Oxidation: Anti-Markovnikov addition of borane to 4,5-dimethyl-1-hexene, followed by oxidation.

Industrial-scale production likely employs catalytic hydrogenation due to cost efficiency, though the absence of published protocols necessitates further investigation.

Physical and Chemical Properties

While the Chemsrc database provides limited thermophysical data , inferences from structural analogs suggest:

-

Boiling Point: Estimated at 165–175°C, consistent with C₈ alcohols like 2-ethylhexanol (184°C).

-

Density: Likely ~0.82 g/cm³ (comparable to 1-hexanol: 0.814 g/cm³).

-

Solubility: Low water solubility (~1–5 g/L at 25°C) due to hydrophobic branching.

Experimental determinations are critical, as branching significantly impacts properties compared to linear isomers.

Chemical Reactivity

As a primary alcohol, 4,5-dimethylhexan-1-ol undergoes characteristic reactions:

-

Oxidation: Forms 4,5-dimethylhexanal (aldehyde) or 4,5-dimethylhexanoic acid under strong oxidizing conditions.

-

Esterification: Reacts with carboxylic acids or acyl chlorides to yield esters (e.g., 4,5-dimethylhexyl acetate).

-

Dehydration: Acid-catalyzed elimination produces alkenes, though steric hindrance from methyl groups may slow kinetics.

The compound’s stability under standard conditions makes it a viable intermediate in multistep syntheses.

Applications and Industrial Relevance

Documented uses are sparse, but potential applications include:

-

Solvent: Branched structure enhances solubility in nonpolar media, suitable for coatings or adhesives.

-

Fragrance Intermediate: Methyl branching may contribute to unique olfactory profiles in flavor/aroma formulations.

-

Pharmaceutical Synthesis: As a chiral building block for bioactive molecules, though stereochemical studies are lacking.

Further research is needed to validate these applications and explore niche markets.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume